molecular formula C8H6BrNO2 B13649380 (Z)-1-(2-Bromovinyl)-4-nitrobenzene

(Z)-1-(2-Bromovinyl)-4-nitrobenzene

Cat. No.: B13649380
M. Wt: 228.04 g/mol
InChI Key: WUOJWZYDGWRQLI-WAYWQWQTSA-N
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Description

(Z)-1-(2-Bromovinyl)-4-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine-substituted vinyl group and a nitro (-NO₂) substituent at the para position of the benzene ring. Its Z-configuration denotes the spatial arrangement of the bromine and vinyl hydrogen atoms on the same side of the double bond, influencing its steric and electronic properties. The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic aromatic substitution or reduction reactions in medicinal chemistry applications .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-[(Z)-2-bromoethenyl]-4-nitrobenzene

InChI

InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5-

InChI Key

WUOJWZYDGWRQLI-WAYWQWQTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination of Alkynes in Acetic Acid/HBr Solution (Method C)

One of the most direct and efficient routes to (Z)-1-(2-Bromovinyl)-4-nitrobenzene is the bromination of the corresponding alkyne precursor using hydrobromic acid (HBr) in acetic acid. This method is adapted from the synthesis of related bromostyrene derivatives, particularly 1-(1-bromovinyl)-4-methoxybenzene, which shares a similar vinyl bromide motif but with a methoxy substituent instead of nitro.

Procedure:

  • The alkyne (e.g., 1-ethynyl-4-nitrobenzene) is dissolved in a 38% HBr solution in acetic acid.
  • The reaction mixture is stirred at room temperature overnight.
  • After completion, the mixture is neutralized with saturated sodium bicarbonate solution.
  • The organic layer is extracted with dichloromethane (DCM), washed, dried, and concentrated.
  • The crude product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures with a small percentage of triethylamine to prevent decomposition.

Key Features:

  • This method yields the vinyl bromide with retention of the (Z)-configuration due to the anti-addition mechanism of HBr across the alkyne.
  • The compound is sensitive to light and air, requiring careful handling and storage.
  • Yields reported for analogous compounds are typically moderate to good (e.g., 76% for 1-(1-bromovinyl)-4-methoxybenzene).
Step Reagents/Conditions Notes
1 Alkyne + 38% HBr in AcOH, RT, overnight Anti-addition of HBr across alkyne, (Z)-selectivity
2 Neutralization with NaHCO3 Quenching acidic medium
3 Extraction with DCM Isolation of organic product
4 Silica gel chromatography Purification, use of triethylamine to stabilize product

Synthesis via Nitration and Bromination of Acetophenone Derivatives

Another preparative route involves the nitration of bromoacetophenone derivatives followed by bromination and subsequent functional group transformations. While this method is more indirect, it allows access to bromovinyl nitrobenzenes through intermediate ketones and epoxides.

Outline:

  • Starting from commercially available 3-bromoacetophenone, nitration with nitric and sulfuric acid introduces the nitro group at the ortho position relative to the acetyl group.
  • Bromination of the nitro-substituted acetophenone with bromine in dichloromethane/acetic acid gives the brominated intermediate.
  • Reduction of the keto group with sodium borohydride followed by cyclization under alkaline conditions yields an epoxide intermediate.
  • Further treatment with sodium azide in DMF converts the epoxide to an azide derivative, which can be elaborated into the vinyl bromide structure.

Key Points:

  • This sequence is useful for constructing complex nitro- and bromo-substituted aromatic compounds.
  • The method is multi-step and requires careful control of reaction conditions to maintain regio- and stereoselectivity.
  • Yields vary by step but are generally moderate to good (e.g., nitration 64%, bromination 99%, epoxide formation 71%).

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Bromination of alkyne in HBr/AcOH (Method C) 1-Ethynyl-4-nitrobenzene 38% HBr in AcOH, RT, overnight ~70-76% (analogous) Direct, stereoselective (Z) Sensitive to light/air, requires careful handling
Nitration & bromination of acetophenone derivative 3-Bromoacetophenone HNO3/H2SO4 nitration, Br2 bromination, NaBH4 reduction Stepwise: 64%, 99%, 71% Access to complex derivatives Multi-step, longer synthesis
Pd-catalyzed hydrazone route Ketones Pd(OAc)2, hydrazine derivatives Variable Stereoselective, functional group tolerant More complex, indirect

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2-Bromovinyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the bromovinyl group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution Reactions: Products include substituted nitrobenzenes.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include amines or hydroxylamines.

Scientific Research Applications

(Z)-1-(2-Bromovinyl)-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-1-(2-Bromovinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromovinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparison with 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

The primary structural distinction lies in the halogenated moiety: (Z)-1-(2-Bromovinyl)-4-nitrobenzene features a bromine-substituted vinyl group, whereas 1-(3-chloroprop-1-ynyl)-4-nitrobenzene contains a propargyl chloride group (a triple bond with terminal chlorine). Key differences include:

Property (Z)-1-(2-Bromovinyl)-4-nitrobenzene 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene
Molecular Formula C₈H₆BrNO₂ C₉H₅ClNO₂
Halogen Type Bromine (vinyl) Chlorine (propargyl)
Bond Type Double bond (sp² hybridization) Triple bond (sp hybridization)
Leaving Group Ability Moderate (Br⁻) Poor (Cl⁻ in propargyl context)
Reactivity in TDAE Reactions Likely slower due to steric hindrance Rapid anion formation under TDAE

The propargyl chloride compound undergoes efficient anion generation via Tetrakis(dimethylamino)ethylene (TDAE), enabling reactions with aromatic aldehydes to form diarylbutynols . In contrast, the bromovinyl derivative’s planar geometry and stronger C-Br bond may reduce its propensity for similar anion formation but enhance its utility in cross-coupling reactions.

Comparison with (E)-1-(2-Bromovinyl)-4-nitrobenzene

The E-isomer, with bromine and hydrogen on opposite sides of the double bond, exhibits distinct steric and electronic profiles:

Property (Z)-Isomer (E)-Isomer
Dipole Moment Higher (polar groups aligned) Lower
Thermodynamic Stability Less stable More stable
Reactivity Enhanced electrophilicity Reduced steric hindrance

The Z-isomer’s polarity may favor interactions in polar solvents or enzyme binding pockets, whereas the E-isomer’s stability could make it preferable for storage or high-temperature reactions.

Comparison with 1-(2-Chlorovinyl)-4-nitrobenzene

Replacing bromine with chlorine alters reactivity:

Property (Z)-1-(2-Bromovinyl)-4-nitrobenzene 1-(2-Chlorovinyl)-4-nitrobenzene
Halogen Size Larger (Br: 1.85 Å) Smaller (Cl: 1.75 Å)
Bond Strength Weaker C-Br (≈276 kJ/mol) Stronger C-Cl (≈339 kJ/mol)
Leaving Group Efficiency Better (Br⁻ > Cl⁻) Poorer

The bromine derivative’s superior leaving group ability makes it more reactive in substitution or elimination reactions, whereas the chloro analog may require harsher conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-1-(2-Bromovinyl)-4-nitrobenzene, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or sulfonylvinyl intermediate routes. For example, Georg Thieme Verlag KG demonstrated a 95% yield using a vinyl sulfonyl precursor (phenylsulfonyl or methylsulfonyl groups) under controlled conditions (e.g., 167–169°C for crystallization) . Optimization involves adjusting catalyst loading (e.g., Pd-based systems), reaction time, and temperature. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of (Z)-1-(2-Bromovinyl)-4-nitrobenzene?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic vinyl proton coupling constants (J = 10–12 Hz for Z-configuration) and aromatic nitro group signals .
  • Mass Spectrometry (EI) : Match observed m/z values with calculated molecular weights (e.g., 357 for C14H10BrClO2S) .
  • Elemental Analysis : Validate C, H, S content (e.g., C: 47.02%, S: 8.97%) .
  • Melting Point : Compare with literature data (e.g., 167–169°C) .

Q. What safety protocols are critical when handling (Z)-1-(2-Bromovinyl)-4-nitrobenzene?

  • Methodological Answer : Follow SDS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
  • Work in a fume hood to prevent inhalation (H335) .
  • Store at ambient temperatures in airtight containers .

Advanced Research Questions

Q. How does the choice of sulfonyl group (e.g., phenylsulfonyl vs. methylsulfonyl) impact the synthesis and stability of (Z)-1-(2-Bromovinyl)-4-nitrobenzene derivatives?

  • Methodological Answer : Bulky groups like phenylsulfonyl may sterically hinder side reactions, improving selectivity. Methylsulfonyl derivatives show faster reaction kinetics due to lower steric bulk but may require stricter temperature control to prevent decomposition. Compare kinetic data (e.g., yields: 95% for phenylsulfonyl vs. 88% for methylsulfonyl) . Stability can be assessed via TGA or accelerated aging studies.

Q. What strategies ensure stereochemical purity (Z-configuration) during synthesis, and how is it validated?

  • Methodological Answer :

  • Stereocontrol : Use Z-selective catalysts (e.g., Pd(I) complexes) or low-temperature conditions to minimize isomerization .
  • Validation :
  • NMR : Coupling constants between vinyl protons (J ≈ 10–12 Hz for Z-isomer) .
  • X-ray Crystallography : Resolve spatial arrangement definitively (e.g., COD entry 7100476 for analogous structures) .

Q. How can computational modeling predict reactivity or spectroscopic properties of (Z)-1-(2-Bromovinyl)-4-nitrobenzene?

  • Methodological Answer :

  • DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data .
  • Molecular Dynamics : Study solvent effects on reaction pathways (e.g., solvent polarity’s role in nitro group reactivity) .
  • TD-DFT : Predict UV-Vis absorption for functional material applications .

Q. What are the challenges in reconciling contradictory spectral or analytical data for this compound?

  • Methodological Answer : Contradictions may arise from impurities or isomerization. Resolve via:

  • Multi-technique Cross-Validation : Combine NMR, IR, and HRMS .
  • Batch Analysis : Compare COA data (e.g., purity >98%) across synthesis batches .
  • Mechanistic Studies : Probe reaction intermediates via in-situ FTIR or LC-MS .

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